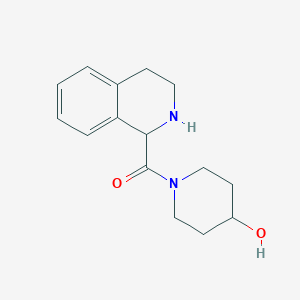![molecular formula C13H18BrNO3 B7588683 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid, also known as BPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAM is a piperidine derivative that acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This leads to increased synaptic transmission and the activation of downstream signaling pathways, which can result in the normalization of aberrant synaptic plasticity and behavior.
Biochemical and Physiological Effects
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of dopamine and glutamate neurotransmission, and the normalization of behavior in animal models of neurological disorders. 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid is its ability to modulate the activity of mGluR5, which is a promising target for the treatment of various neurological disorders. 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid has also been shown to have a favorable pharmacokinetic profile, which makes it a suitable candidate for in vivo studies. However, one of the limitations of 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid. One area of research is the development of more selective and potent allosteric modulators of mGluR5, which can minimize off-target effects and improve therapeutic efficacy. Another area of research is the investigation of the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the potential clinical applications of 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid in the treatment of neurological disorders warrant further investigation.
Synthesemethoden
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid can be synthesized through a multistep process involving the reaction of 5-bromofuran-2-carbaldehyde with piperidine, followed by the addition of propanoic acid. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. Studies have shown that 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid can modulate the activity of mGluR5, which is involved in the regulation of glutamate neurotransmission, leading to the normalization of aberrant synaptic plasticity and behavior in animal models of these disorders.
Eigenschaften
IUPAC Name |
3-[1-[(5-bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c14-12-5-4-11(18-12)9-15-7-1-2-10(8-15)3-6-13(16)17/h4-5,10H,1-3,6-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYJSDVVVBOJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)

![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)
![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)